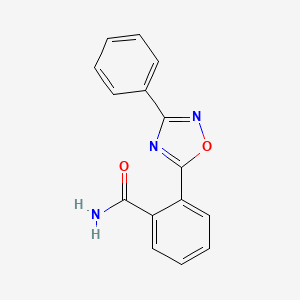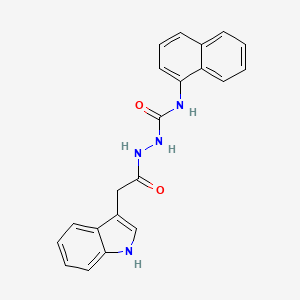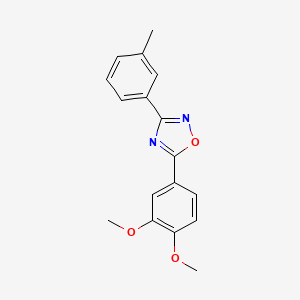![molecular formula C16H20N4O3 B5605272 5-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,4-pyridinediol](/img/structure/B5605272.png)
5-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,4-pyridinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives, which are structurally related to the compound , has been facilitated by Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources. This method demonstrates a novel activation mode of ethyl tertiary amines, featuring broad substrate scope and good functional group tolerance, leading to diversified and valuable products (Rao et al., 2017). Additionally, novel benzo[4,5]imidazo[1,2-a]pyridine derivatives have been synthesized through reactions involving ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine, showcasing an efficient synthesis pathway (Goli-Garmroodi et al., 2015).
Molecular Structure Analysis
Structural and conformational studies on compounds derived from imidazo[1,5-a]pyridine indicate the potential for dense functionalization and highlight the adaptability of these frameworks for further chemical modifications. The crystal structure analysis of such compounds provides insights into their molecular conformation, which is crucial for understanding their reactivity and interaction potential (Whelan et al., 1995).
Chemical Reactions and Properties
The reactivity of imidazo[1,2-a]pyridines and related compounds has been explored through various chemical reactions, including multi-component reactions that allow for the formation of C-N, C-O, and C-S bonds. These reactions are pivotal for constructing complex molecules and elucidating their chemical properties (Cao et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including their solubility, melting points, and crystalline structures, are influenced by their molecular architecture. Detailed X-ray diffraction studies and spectral analysis contribute to a deeper understanding of these properties, which are essential for their practical application and further chemical modifications (Rajkumar et al., 2014).
Chemical Properties Analysis
Investigations into the chemical properties of imidazo[1,5-a]pyridine derivatives reveal their potential as ligands in coordination chemistry, demonstrating unique reactivity patterns and the ability to form stable complexes with metals. These studies pave the way for the development of novel catalysts and materials with specific chemical functionalities (Alcarazo et al., 2005).
Mecanismo De Acción
Safety and Hazards
There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Direcciones Futuras
Propiedades
IUPAC Name |
5-[4-(1-ethylimidazol-2-yl)piperidine-1-carbonyl]-4-hydroxy-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-2-19-8-5-17-15(19)11-3-6-20(7-4-11)16(23)12-10-18-14(22)9-13(12)21/h5,8-11H,2-4,6-7H2,1H3,(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSYMGFIQHGQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCN(CC2)C(=O)C3=CNC(=O)C=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5605219.png)
![N-2-naphthyl-N'-{2-[(3,3,3-trifluoropropyl)thio]phenyl}urea](/img/structure/B5605228.png)
![2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-N-cyclooctylacetamide](/img/structure/B5605240.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5605262.png)

![6-(difluoromethyl)-2-({5-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxybenzyl}thio)-4-methylnicotinonitrile](/img/structure/B5605280.png)
![2-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5605288.png)

![3,5,7-trimethyl-2-({4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}carbonyl)-1H-indole](/img/structure/B5605296.png)
![6-[4-(2-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5605297.png)
![N-(2-chloro-6-methylphenyl)-N'-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]urea](/img/structure/B5605303.png)